Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031258-52-1
VCID: VC2897942
InChI: InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H
SMILES: COC(=O)C1C2(CCCC2)CN1.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

CAS No.: 2031258-52-1

Cat. No.: VC2897942

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride - 2031258-52-1

Specification

CAS No. 2031258-52-1
Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name methyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H
Standard InChI Key FGMINTQQYIWFEP-UHFFFAOYSA-N
SMILES COC(=O)C1C2(CCCC2)CN1.Cl
Canonical SMILES COC(=O)C1C2(CCCC2)CN1.Cl

Introduction

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride is a derivative of the compound methyl 2-azaspiro[3.4]octane-1-carboxylate, which is characterized by its unique spirocyclic structure. This structure incorporates a nitrogen atom into a bicyclic framework, providing rigidity and three-dimensionality that can be advantageous in drug design and other applications. The hydrochloride form of this compound is typically used to enhance its solubility and stability in aqueous solutions, making it more suitable for various biological and chemical applications.

Synthesis Methods

The synthesis of methyl 2-azaspiro[3.4]octane-1-carboxylate can be achieved through several methods, including the annulation of a cyclopentane ring with a four-membered ring. This process typically involves the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. The hydrochloride form is obtained by reacting the compound with hydrochloric acid.

Chemical Reactions and Derivatives

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride can undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, leading to diverse derivatives with potential applications in medicinal chemistry and organic synthesis.

Biological Activity and Applications

The biological activity of methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride arises from its ability to interact with specific molecular targets within biological systems. Its spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This compound is of interest in fields such as antimicrobial and anticancer research.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-azaspiro[3.4]octane-1-carboxylateSpirocyclic structure with a methyl ester groupProvides rigidity and potential biological activity
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylateAdditional methyl groupEnhanced steric hindrance affecting binding
Methyl 6-azaspiro[2.5]octane-1-carboxylateDifferent ring sizeVaries in reactivity due to structural differences
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochlorideContains an additional carboxylate groupPotentially different biological activity

Research Findings

Recent research has highlighted the potential of azaspiro compounds, including methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride, in medicinal chemistry. These compounds are being explored for their ability to act as agonists for muscarinic receptors, such as the M4 receptor, which is involved in treating conditions like psychosis and cognitive dysfunction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator